molecular formula C24H25BrN4O3 B11096746 ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11096746
M. Wt: 497.4 g/mol
InChI Key: OLGQPIYPTODGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can result in various substituted indole derivatives .

Scientific Research Applications

Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C24H25BrN4O3

Molecular Weight

497.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-hydroxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C24H25BrN4O3/c1-2-32-24(31)23-18-14-22(30)19(25)15-20(18)29(17-6-4-3-5-7-17)21(23)16-28-12-10-27(9-8-26)11-13-28/h3-7,14-15,30H,2,9-13,16H2,1H3

InChI Key

OLGQPIYPTODGCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCN(CC4)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.